
4-pyridin-2-yl-1H-quinazolin-2-one
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Overview
Description
4-pyridin-2-yl-1H-quinazolin-2-one is a heterocyclic compound that features a quinazolinone core structure with a pyridine ring attached at the second position. This compound is part of a broader class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones have been studied extensively due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-yl-1H-quinazolin-2-one can be achieved through various synthetic routes. One common method involves the annulation of anthranilic esters with N-pyridyl ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by cyclocondensation into the corresponding fused heterocycles. The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) under mild conditions .
Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under environmentally benign conditions. The use of aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride has been reported as an efficient and eco-friendly method for the preparation of quinazolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
4-pyridin-2-yl-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2,4-diones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolin-2,4-diones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
4-Pyridin-2-yl-1H-quinazolin-2-one exhibits potent anticancer properties by acting as an inhibitor of key signaling pathways involved in tumor growth. Specifically, it targets the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in various cancers, including colorectal cancer.
Case Studies
Recent studies have demonstrated that derivatives of this compound possess significant antiproliferative activity against several cancer cell lines. For instance, one study reported compounds with IC50 values as low as 0.11 µM against EGFR and 0.65 µM against BRAF V600E, indicating their potential as effective cancer therapeutics .
Data Table: Antiproliferative Activity of Selected Compounds
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Compound 18 | EGFR | 0.11 | |
Compound 19 | BRAF V600E | 0.65 | |
Doxorubicin | Various | 1.10 |
Antihistaminic Activity
Overview
Research has also explored the antihistaminic properties of compounds derived from this compound. These compounds have shown promise in treating allergic reactions with minimal sedative effects.
Case Study
A study evaluated a series of triazolo[4,3-a]quinazolinones for their antihistaminic activity using a guinea pig model. Among these, one compound demonstrated a protection rate of 72.85% against histamine-induced bronchospasm, which was comparable to the standard antihistamine chlorpheniramine maleate .
Antiviral Properties
SARS-CoV-2 Inhibition
The compound has also been investigated for its antiviral activities, particularly against SARS-CoV-2. A recent study identified quinazolinone derivatives as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their potential in combating viral infections.
Case Study Findings
One derivative exhibited an IC50 value of approximately 1.37 µM against the SARS-CoV-2 Mpro, indicating a promising avenue for developing antiviral therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 4-pyridin-2-yl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit various enzymes and receptors, such as kinases and G-protein-coupled receptors. These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones: Similar structure but with additional dione functionality.
4-phenoxyquinazoline: Contains a phenoxy group instead of a pyridinyl group.
2-phenoxypyridine: Pyridine derivative with a phenoxy group.
Uniqueness
4-pyridin-2-yl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H9N3O |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-pyridin-2-yl-1H-quinazolin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-13-15-10-6-2-1-5-9(10)12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17) |
InChI Key |
DFPCQQPVJMMFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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